![molecular formula C13H20N6O B2888416 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol CAS No. 897619-34-0](/img/structure/B2888416.png)
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.21 g/mol, a topological polar surface area of 77.9 Ų, and a complexity of 191 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .科学的研究の応用
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the nanomolar range . This suggests that the compound could be a valuable addition to cancer pharmacotherapy, particularly in personalized medicine.
Antitumor Agent Development
The structural framework of pyrazolo[3,4-d]pyrimidine derivatives is conducive to the development of antitumor agents. These compounds can modulate cell cycle progression and induce apoptosis in tumor cells . The ability to induce apoptosis is particularly important in the treatment of cancers that are resistant to traditional chemotherapy.
Enzymatic Inhibitory Activity
Apart from its potential as an anti-cancer agent, this compound has shown good inhibitory effects on enzymes, with IC50 values ranging from 0.057 to 3.646 μM compared to sorafenib, a standard reference . This enzymatic inhibitory activity could be harnessed in the development of treatments for diseases where enzyme regulation is disrupted.
Molecular Modeling Investigations
The compound’s structure allows for molecular modeling investigations to understand its interaction with various biological targets. This is crucial for the rational design of new drugs, as it helps in predicting the binding affinity and selectivity of the compound towards its intended target .
Biochemical Pathway Studies
Pyrazolo[3,4-d]pyrimidine derivatives can be used to study biochemical pathways, such as the PI3K/Akt/mTOR pathway, which is often deregulated in cancer. By inhibiting specific kinases in this pathway, researchers can dissect the role of each component and potentially discover new therapeutic targets .
Pharmacokinetics and Drug Metabolism
The compound’s properties also make it suitable for studying pharmacokinetics and drug metabolism. Understanding how the compound is metabolized in the body can lead to the development of derivatives with improved bioavailability and reduced side effects .
将来の方向性
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of downstream targets necessary for cell cycle progression . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The compound has a moderate molecular weight (276.337 Da), suggesting it may have good absorption and distribution profiles . It also has a balance of polar and non-polar regions, which could influence its solubility and transport across biological membranes .
Result of Action
The compound’s inhibition of CDK2 leads to significant anti-proliferative effects, particularly against cancer cell lines such as MCF-7 and HCT-116 . It has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .
特性
IUPAC Name |
2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBIPXQERIWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

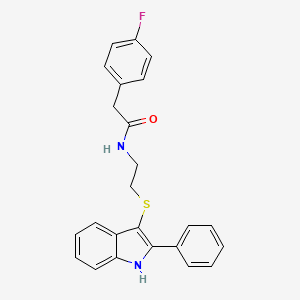

![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)
![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)
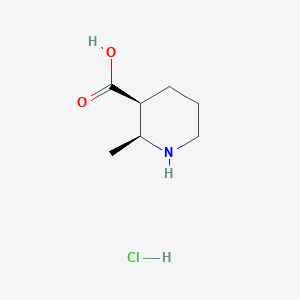
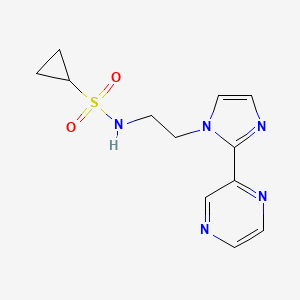

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)
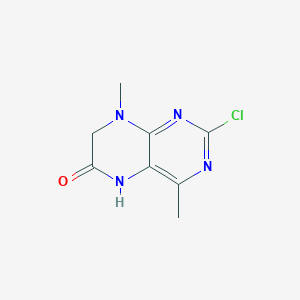
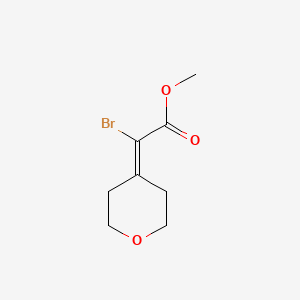

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)
![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)